molecular formula C11H8N4O4 B149447 N-Hydroxysuccinimidyl-4-azidobenzoate CAS No. 53053-08-0

N-Hydroxysuccinimidyl-4-azidobenzoate

Cat. No.: B149447
CAS No.: 53053-08-0
M. Wt: 260.21 g/mol
InChI Key: LWAVGNJLLQSNNN-UHFFFAOYSA-N
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Description

N-Hydroxysuccinimidyl-4-azidobenzoate is an organic compound with the molecular formula C11H8N4O4. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an azide group (-N3) attached to a benzoyl group, which is further linked to a succinimide moiety.

Mechanism of Action

Target of Action

N-Hydroxysuccinimidyl-4-azidobenzoate, also known as N3-Ph-NHS ester or 4-Azidobenzoyloxysuccinimide, is an aryl azide-based, amine- and photoreactive crosslinker . It is primarily used to modify proteins, nucleic acids, and other biological targets with azides .

Mode of Action

The compound combines an N-hydroxysuccinimide (NHS) ester with a 4-azidobenzoate moiety . The NHS ester forms stable amide bonds with primary amines, which are found in the side chains of lysine residues in proteins or the amino termini of peptides and proteins . The reaction between the NHS ester and an amine is efficient and occurs under mild conditions .

Biochemical Pathways

It is believed to involve the inhibition of pro-inflammatory cytokine production . In vitro studies have highlighted its capability in synthesizing peptides, nucleic acids, and other organic molecules .

Result of Action

The primary result of the action of this compound is the modification of proteins, nucleic acids, and other biological targets with azides . This enables the synthesis of peptides, nucleic acids, and other organic molecules .

Action Environment

The action of this compound is influenced by environmental factors such as pH and light. The initial reaction couples via ester to primary amine by amide bond formation in the pH range 6.5-8.5 . The second bonding occurs during UV irradiation (250 nm) via reactive nitrene . The latter bonding is rapid and non-specific . Reducing agents such as thiols may reduce the azide to amine and should be avoided . Initial manipulations and coupling should be performed under reduced light .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxysuccinimidyl-4-azidobenzoate typically involves the reaction of 4-azidobenzoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: N-Hydroxysuccinimidyl-4-azidobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, leading to the formation of amines.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

    Substitution Reactions: Sodium azide (NaN3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction Reactions: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Cycloaddition Reactions: Copper(I) catalysts in the presence of alkynes.

Major Products:

    Substitution Reactions: Primary amines.

    Reduction Reactions: Primary amines.

    Cycloaddition Reactions: Triazoles.

Scientific Research Applications

N-Hydroxysuccinimidyl-4-azidobenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amines and triazoles.

    Biology: It is employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.

    Medicine: It is used in the development of drug delivery systems and as a precursor for the synthesis of bioactive compounds.

    Industry: It is utilized in the production of specialty chemicals and materials with specific functional properties.

Comparison with Similar Compounds

    4-Azidobenzoic Acid: Similar structure but lacks the succinimide moiety.

    N-Hydroxysuccinimidyl-4-azidobenzoate: Similar structure with slight variations in the functional groups.

    Azidothymidine (AZT): Contains an azide group but has a different core structure.

Uniqueness: this compound is unique due to the presence of both the azide and succinimide groups, which confer specific reactivity and functional properties. This combination makes it particularly useful in bioconjugation and organic synthesis applications.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-azidobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O4/c12-14-13-8-3-1-7(2-4-8)11(18)19-15-9(16)5-6-10(15)17/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWAVGNJLLQSNNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40201094
Record name Hydroxysuccinimidyl-4-azidobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40201094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53053-08-0
Record name Hydroxysuccinimidyl-4-azidobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053053080
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 53053-08-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329704
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hydroxysuccinimidyl-4-azidobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40201094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SUCCINIMIDYL 4-AZIDOBENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZXQ80NJ3B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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